L-tert-Leucine
Overview
Description
L-tert-Leucine is a non-proteinogenic chiral amino acid with significant applications in various fields, including pharmaceuticals, chemistry, and biotechnology. It is particularly valued as a chiral intermediate in the synthesis of anticancer and antiviral drugs, as well as biological inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-tert-Leucine can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the production of racemic Dthis compound, followed by optical resolution to obtain the desired enantiomer . Enzymatic synthesis, on the other hand, employs leucine dehydrogenase to catalyze the reductive amination of trimethylpyruvate, yielding this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often utilizes enzyme-catalyzed processes due to their efficiency and selectivity. For instance, the co-immobilization of leucine dehydrogenase and glucose dehydrogenase on zeolite imidazolate framework-8 (ZIF-8) has been shown to enhance the stability and catalytic activity of the enzymes, leading to higher yields of this compound .
Chemical Reactions Analysis
Types of Reactions
L-tert-Leucine undergoes various chemical reactions, including:
Reductive Amination: The primary method for synthesizing this compound from trimethylpyruvate.
Oxidation: Although less common, this compound can be oxidized under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the formation of derivatives for pharmaceutical applications.
Common Reagents and Conditions
Reductive Amination: Utilizes leucine dehydrogenase and NADH as a cofactor.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like acyl chlorides or anhydrides for the formation of amides or esters.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of drugs and other bioactive compounds .
Scientific Research Applications
L-tert-Leucine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: Employed in the production of chiral ligands and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of L-tert-Leucine primarily involves its role as a chiral intermediate in drug synthesis. It interacts with specific enzymes and molecular targets to facilitate the formation of bioactive compounds. For example, in the synthesis of atazanavir, this compound acts as a precursor that undergoes several enzymatic transformations to yield the final drug product .
Comparison with Similar Compounds
Similar Compounds
L-Leucine: A proteinogenic amino acid with similar structural features but different applications.
L-Valine: Another branched-chain amino acid with comparable properties but distinct biological roles.
L-Isoleucine: Shares structural similarities with L-tert-Leucine but is primarily involved in protein synthesis.
Uniqueness
This compound is unique due to its non-proteinogenic nature and its bulky, hydrophobic tert-butyl side chain, which imparts distinct chemical and physical properties. These features make it particularly valuable as a chiral intermediate in the synthesis of complex bioactive molecules .
Properties
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017204 | |
Record name | 3-Methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20859-02-3 | |
Record name | L-tert-Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, 3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-L-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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